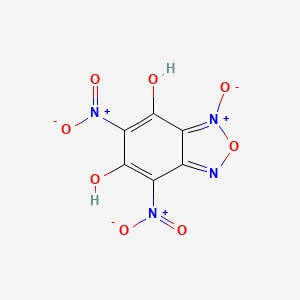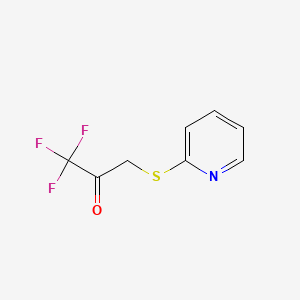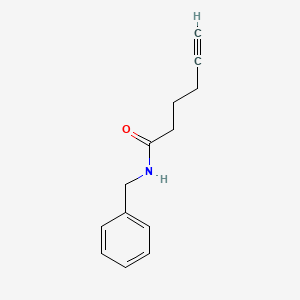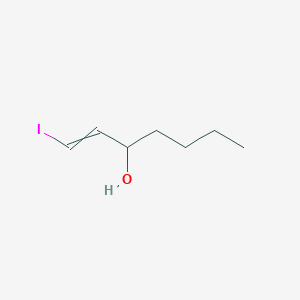
sodium;methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is a white to off-white powder that is highly reactive and soluble in methanol. Sodium methanol is commonly used as a strong base in organic synthesis and as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium methanol can be prepared by reacting metallic sodium with methanol. The reaction is highly exothermic and produces hydrogen gas as a byproduct: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] This reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide.
Industrial Production Methods
In industrial settings, sodium methanol is often produced by dissolving sodium hydroxide in methanol. This method is safer and more scalable compared to using metallic sodium. The reaction is as follows: [ \text{NaOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{ONa} + \text{H}_2\text{O} ] The resulting solution can be used directly or evaporated to obtain solid sodium methanol.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium methanol undergoes various types of chemical reactions, including:
Substitution Reactions: Sodium methanol can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic compounds.
Elimination Reactions: It can also promote elimination reactions, leading to the formation of alkenes from alkyl halides.
Condensation Reactions: Sodium methanol is used in condensation reactions, such as the Claisen condensation, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with sodium methanol include alkyl halides, esters, and carbonyl compounds. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and are often performed at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving sodium methanol depend on the specific reaction type. For example, in substitution reactions, the product is typically an ether, while in elimination reactions, the product is an alkene.
Applications De Recherche Scientifique
Sodium methanol has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as deprotonation, alkylation, and esterification.
Biology: Sodium methanol is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the production of certain medications and as a reagent in diagnostic tests.
Industry: Sodium methanol is used in the production of biodiesel, where it acts as a catalyst in the transesterification of triglycerides to produce fatty acid methyl esters.
Mécanisme D'action
The mechanism of action of sodium methanol involves its role as a strong base and nucleophile. It can deprotonate weak acids, generate alkoxides, and participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparaison Avec Des Composés Similaires
Sodium methanol can be compared with other alkoxides, such as sodium ethoxide and potassium methoxide. While these compounds share similar reactivity and applications, sodium methanol is unique due to its higher solubility in methanol and its specific use in certain reactions where methanol is the preferred solvent.
List of Similar Compounds
- Sodium ethoxide (C₂H₅ONa)
- Potassium methoxide (CH₃OK)
- Sodium tert-butoxide (C₄H₉ONa)
Propriétés
Numéro CAS |
122069-50-5 |
|---|---|
Formule moléculaire |
C3H12NaO3+ |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
sodium;methanol |
InChI |
InChI=1S/3CH4O.Na/c3*1-2;/h3*2H,1H3;/q;;;+1 |
Clé InChI |
ZJICAWJLUKARIZ-UHFFFAOYSA-N |
SMILES canonique |
CO.CO.CO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)



![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)




![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
